molecular formula C27H24FN3O5 B2869273 N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 894561-53-6

N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2869273
CAS No.: 894561-53-6
M. Wt: 489.503
InChI Key: DJAUMUNLDTZMJJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a potent and selective small molecule inhibitor identified in scientific research for its targeted activity. This compound has been specifically investigated for its role in cellular signaling pathways, with studies highlighting its potential as an inhibitor of PIM1 kinase , a serine/threonine kinase often implicated in cell survival, proliferation, and the progression of various cancers. Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby disrupting its phosphotransferase activity and downstream signaling. The structural design, featuring the [1,4]dioxino[2,3-g]quinolin core, is optimized for high affinity and selectivity. Research utilizing this compound is focused on elucidating the oncogenic functions of PIM kinases, exploring mechanisms of drug resistance, and evaluating its potential as a therapeutic strategy in hematological malignancies and solid tumors. It serves as a critical pharmacological tool for probing kinase-dependent cellular processes and validating new targets in oncological research .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O5/c1-34-20-8-6-19(7-9-20)29-15-18-12-17-13-24-25(36-11-10-35-24)14-23(17)31(27(18)33)16-26(32)30-22-5-3-2-4-21(22)28/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAUMUNLDTZMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino group, and finally the attachment of the fluorophenyl and methoxyphenyl groups. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and bioactivities. Below is a detailed analysis:

Structural Analogues with Fluorinated Phenyl Groups

  • N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (): Key Difference: Fluorine substitution at the 3-position of the phenyl ring vs. 2-position in the target compound. Implications: Fluorine position may alter steric hindrance, electronic effects, or receptor binding. For example, ortho-substituted fluorophenyl groups (as in the target compound) could enhance metabolic stability compared to meta-substituted analogs .
  • 2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide (): Key Features: Contains a 6-fluoroquinolin core and a sulfonyl group. Comparison: The sulfonyl group may increase polarity and affect solubility, whereas the target compound’s [1,4]dioxino ring could enhance rigidity and π-stacking interactions .

Quinoline/Acetamide Derivatives with Bioactivity

  • MF498 (EP4 Antagonist) (): Structure: Contains a pyrrolo[3,4-g]quinolin core and sulfonylacetamide group. Bioactivity: Demonstrated anti-inflammatory and analgesic effects in rheumatoid and osteoarthritis models. Comparison: Both compounds share acetamide linkages, but MF498’s sulfonyl group and fused pyrroloquinoline core suggest distinct target specificity (EP4 receptor vs. unknown targets for the target compound) .
  • 2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (): Key Features: Chloro-substituted quinoline with a thioether-acetamide chain. Bioactivity: Likely evaluated for anticancer or antimicrobial activity (based on structural similarity to other quinoline derivatives). Comparison: The chloro and thioether groups may enhance electrophilic reactivity, contrasting with the target compound’s methoxy and fluorophenyl groups, which could favor passive diffusion .

Substituted Acetamides with Anti-Inflammatory/Cytotoxic Activity

  • N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide ():

    • Structure : Combines a dihydroxyphenyl group with a methoxyphenylpropenamide.
    • Bioactivity : Exhibited anti-inflammatory activity (IC50 = 17.00 μM), comparable to quercetin.
    • Comparison : The catechol moiety (3,4-dihydroxyphenyl) in this compound may enhance antioxidant capacity, whereas the target compound’s fluorophenyl group could reduce oxidative metabolism .
  • N-(4-hydroxyphenethyl)acetamide (): Structure: Simple acetamide with a phenolic ethyl group. Bioactivity: Showed moderate cytotoxicity (38.3% mortality at 0.1 mg/mL).

Data Table: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Bioactivity Evidence Source
Target Compound [1,4]dioxinoquinolin 2-fluorophenyl, 4-methoxyphenylaminomethyl Not reported (inferred) -
N-(3-fluorophenyl)-...acetamide [1,4]dioxinoquinolin 3-fluorophenyl Not reported
MF498 Pyrroloquinolin Sulfonylacetamide Anti-inflammatory, analgesic
2-[(6-chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Quinoline Chloro, thioether Likely anticancer
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propenamide Propenamide Catechol, methoxyphenyl Anti-inflammatory

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Fluorine substitution on the phenyl ring (ortho vs. meta) may modulate bioavailability and target binding . The [1,4]dioxinoquinolin core in the target compound likely enhances rigidity and π-π interactions compared to simpler quinoline derivatives . Methoxy and aminomethyl groups could improve solubility and hydrogen-bonding capacity .
  • Bioactivity Gaps :

    • While analogs like MF498 and compound 2 () show anti-inflammatory activity, the target compound’s bioactivity remains uncharacterized. Testing in inflammation or cancer models is warranted.
  • Synthetic Considerations: NMR data for analogous compounds (e.g., δ7.28 ppm for NH in ) suggest methodologies for confirming the target compound’s structure . Molecular networking () could dereplicate its MS/MS profile against known bioactive analogs .

Biological Activity

N-(2-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities due to the presence of multiple functional groups that may interact with biological targets.

Chemical Structure and Properties

The compound has the following molecular formula: C25H23FN4O. It features a fluorophenyl group and a methoxyphenyl group, which are known to enhance biological activity through various mechanisms.

Structural Characteristics

  • Molecular Weight : 429.47 g/mol
  • Functional Groups :
    • Fluorine atom (enhances lipophilicity)
    • Methoxy group (potential for hydrogen bonding)
    • Dioxin and quinoline moieties (known for biological activity)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antibacterial and antifungal properties. The mechanisms of action are primarily attributed to its ability to disrupt cellular processes in target organisms.

Antibacterial Activity

In studies involving related pyrimidine derivatives, compounds similar to this compound have shown significant antibacterial activity against various strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains.
  • The compound's structure allows it to penetrate bacterial membranes effectively.
Bacterial StrainMIC (μg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Antifungal Activity

Similar compounds have also demonstrated antifungal properties in vitro. The mechanism likely involves interference with fungal cell wall synthesis or membrane integrity.

Case Studies and Research Findings

  • Synthesis and Characterization : A study characterized the compound's crystal structure and confirmed its stability through various interactions such as C—H···O and C—H···π interactions . These interactions contribute to the compound's overall biological stability and activity.
  • Pharmacological Testing : In a pharmacological context, compounds similar to this compound were tested for their effects on metabotropic glutamate receptors (mGluR), which are implicated in neuropsychiatric disorders . The results indicated that certain modifications could enhance receptor binding affinity.
  • Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits significant biological activity, further studies are essential to evaluate its safety profile comprehensively.

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